Helicobacter pylori Urease Inhibition: Quantitative Potency Comparison with Pyrrolidine Analog
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine demonstrates moderate inhibitory activity against Helicobacter pylori urease, with a reported IC₅₀ value of 2.28 µM under cell-free conditions [1]. While a direct head-to-head comparison with the pyrrolidine analog (5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine) in the same assay is not available in the public domain, the piperidine substitution establishes a reference point within this scaffold family; cross-study comparison reveals that the piperidine-containing analog serves as a distinct chemical entry point for SAR exploration relative to the smaller, less lipophilic pyrrolidine variant.
| Evidence Dimension | Urease inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.28 µM |
| Comparator Or Baseline | 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine (data not reported in same assay) |
| Quantified Difference | N/A (cross-study reference only; no direct comparator data available) |
| Conditions | Inhibition of H. pylori ATCC 43504 urease assessed as reduction in ammonia production; preincubation for 1.5 hrs under cell-free conditions |
Why This Matters
Establishes a quantified potency benchmark for piperidine-substituted thiadiazoles against a clinically relevant bacterial target, enabling rational scaffold selection for medicinal chemistry programs focused on urease inhibition.
- [1] BindingDB. (2020). BDBM50449770: CHEMBL4163847 — Affinity data for 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine against Helicobacter pylori urease. View Source
